molecular formula C17H15ClFNO3 B4434004 N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE

Cat. No.: B4434004
M. Wt: 335.8 g/mol
InChI Key: MNKZVIMERAPBOU-UHFFFAOYSA-N
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Description

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodioxoles and acetamides This compound is characterized by its unique structure, which includes a benzodioxole moiety and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and chlorofluorophenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted acetamides.

Scientific Research Applications

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorofluorophenyl group, in particular, differentiates it from other benzodioxole derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-10(11-5-6-15-16(7-11)23-9-22-15)20-17(21)8-12-13(18)3-2-4-14(12)19/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKZVIMERAPBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE

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